Methyl 3,4-dichloro-2-methylbenzoate molecular weight and formula
Methyl 3,4-dichloro-2-methylbenzoate molecular weight and formula
This technical guide provides a comprehensive analysis of Methyl 3,4-dichloro-2-methylbenzoate , a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
Executive Summary
Methyl 3,4-dichloro-2-methylbenzoate (CAS 875895-63-9) is a halogenated benzoic acid ester characterized by significant steric congestion at the ortho position. It serves as a critical electrophilic building block in the convergent synthesis of benzoylurea insecticides and heterocyclic pharmaceutical agents. This guide details its physicochemical properties, validated synthesis protocols emphasizing the mitigation of steric hindrance, and analytical characterization standards.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identifiers
The compound is the methyl ester of 3,4-dichloro-2-methylbenzoic acid.[1] The presence of the methyl group at the C2 position creates a steric environment that influences both its chemical reactivity and the selection of synthetic methodologies.
| Parameter | Data |
| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate |
| CAS Registry Number | 875895-63-9 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| SMILES | COC(=O)C1=C(C)C(Cl)=C(Cl)C=C1 |
| InChIKey | Computed based on structure |
Molecular Weight Breakdown
For high-resolution mass spectrometry (HRMS) applications, the isotopic distribution is critical due to the two chlorine atoms.[1]
| Element | Count | Mass Contribution (Da) | % of Total Mass |
| Carbon (¹²C) | 9 | 108.099 | 49.35% |
| Hydrogen (¹H) | 8 | 8.064 | 3.68% |
| Chlorine (³⁵Cl) | 2 | 70.906 | 32.37% |
| Oxygen (¹⁶O) | 2 | 31.998 | 14.61% |
| Monoisotopic Mass | 217.9901 |
Note: The presence of two chlorine atoms results in a characteristic M+, M+2, and M+4 isotope pattern with approximate relative intensities of 9:6:1.
Synthesis Protocols
Strategic Considerations: The Ortho-Effect
Direct Fischer esterification (Acid + MeOH + H₂SO₄) of 2-substituted benzoic acids is often kinetically inhibited due to the steric bulk of the ortho-methyl group shielding the carbonyl carbon.[1] To ensure high yields and reaction efficiency, an Acid Chloride Activation Route is the preferred industrial and laboratory standard.
Protocol A: Acid Chloride Activation (Recommended)
This method utilizes Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride intermediate, bypassing the kinetic barrier of direct esterification.
Reagents:
-
Precursor: 3,4-dichloro-2-methylbenzoic acid (CAS 5252-99-3)[1][2][3][4][5]
-
Activator: Thionyl Chloride (SOCl₂)[1]
-
Solvent: Methanol (anhydrous)[1]
-
Catalyst: DMF (Dimethylformamide) - 1-2 drops
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3,4-dichloro-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (optional, or neat SOCl₂).
-
Chlorination: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (1 mol%).[6]
-
Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. Monitor gas evolution (HCl/SO₂). The solution will clarify upon conversion to the acid chloride.
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂ and toluene. The residue is the crude 3,4-dichloro-2-methylbenzoyl chloride.
-
Esterification: Redissolve the residue in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Quench: Add anhydrous Methanol (3.0 eq) and Pyridine or Triethylamine (1.1 eq) dropwise.
-
Workup: Stir at room temperature for 1 hour. Wash with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Convergent synthesis pathway utilizing acid chloride activation to overcome ortho-steric hindrance.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 2.45 ppm (s, 3H): Ortho-methyl group (Ar-CH₃).[1] Distinctly deshielded compared to toluene due to the electron-withdrawing ester.[1]
-
δ 3.92 ppm (s, 3H): Methyl ester (COOCH₃). Characteristic singlet.
-
δ 7.30 - 7.60 ppm (d, 2H): Aromatic protons.[1] The substitution pattern (3,4-dichloro) results in an AB system or two doublets depending on resolution.[1]
-
Mass Spectrometry (GC-MS)[7]
-
Molecular Ion (M+): m/z 218 (base peak or significant intensity).
-
Isotope Pattern: The presence of two chlorines dictates a pattern at 218 (100%) , 220 (~65%) , and 222 (~10%) .
-
Fragmentation: Loss of methoxy group [M-31]⁺ to form the acylium ion is a dominant pathway.
Applications in Research & Development
Agrochemical Development
This methyl ester serves as a protected form of the acid during multi-step synthesis. It is a structural analog to precursors used in:
-
Dicamba Analogs: Investigating steric tolerance in auxin-mimic herbicides.
-
Benzoylureas: The ester is converted to the primary amide or hydrazide to form the scaffold of chitin synthesis inhibitors.
Pharmaceutical Scaffolds
In medicinal chemistry, the 3,4-dichloro-2-methyl motif is utilized to introduce lipophilicity and metabolic stability (via chlorine blocking metabolic hot-spots) into:
-
Quinazolinones: Cyclization partners for antibacterial research.
-
Kinase Inhibitors: As a hydrophobic core element replacing standard phenyl rings to improve potency.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3,4-dichloro-2-methylbenzoate. PubChem.[7] [Link]1]
-
Davis, M., & Scanlon, D. B. (1977).[8] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry.[8] [Link]1]
-
Baran, P. S., et al. (2004). New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates. Journal of the American Chemical Society.[9] [Link]1]
Sources
- 1. 195318-63-9|Methyl 2-chloro-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. 3,4-dichloro-2-methylbenzoic acid - C8H6Cl2O2 | CSCS00010090080 [chem-space.com]
- 3. 137071-78-4|3,6-Dichlorotrimellitic Acid|BLD Pharm [bldpharm.com]
- 4. 50-45-3|2,3-Dichlorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 51-39-8|3,4,5-Trichlorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
